Nonyl 5-oxo-L-prolinate
Description
Contextualization within L-Pyroglutamic Acid Derivatives and Esters
L-Pyroglutamic acid and its derivatives are a subject of significant research interest due to their diverse biological activities. nih.govresearchgate.net The parent molecule itself is involved in metabolic pathways and has been investigated for its potential nootropic effects. wikipedia.org Researchers have synthesized numerous derivatives, including esters, amides, and other analogues, to explore and enhance these properties. nih.govfrontiersin.org
Studies have shown that esters of L-Pyroglutamic acid can exhibit a range of biological effects, including antifungal, anti-inflammatory, and neuritogenic activities. nih.govresearchgate.net For instance, certain L-pyroglutamic acid esters have demonstrated significant antifungal activity against plant pathogens like Phytophthora infestans. nih.govresearchgate.net The specific ester group attached to the L-pyroglutamic acid core plays a crucial role in determining the potency and specificity of these activities. The introduction of different alkyl or aryl ester groups allows for the fine-tuning of properties such as lipophilicity, which can influence how the molecule interacts with biological membranes and target proteins.
Below is an interactive table detailing some researched L-Pyroglutamic acid esters and their observed activities:
Table 1: Examples of Researched L-Pyroglutamic Acid Esters and Their Bioactivities| Ester Derivative | Observed Bioactivity | Research Context |
|---|---|---|
| Methyl L-pyroglutamate | Antifungal, Neuritogenic, Antibacterial, Anti-inflammatory | Natural product analogue synthesis researchgate.net |
| Paracetamol-PCA ester | Potential prodrug with reduced toxicity | Pharmaceutical development nih.govoup.com |
| Various alkyl/aryl esters | Antifungal against P. infestans | Agrochemical research nih.govresearchgate.net |
Significance of Esterification in Bioactive Molecules Research
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry with wide-ranging applications in the life sciences. numberanalytics.comnumberanalytics.com This chemical modification is often employed to alter the properties of a bioactive molecule in several key ways:
Improved Bioavailability: By converting a polar carboxylic acid group into a less polar ester, the lipophilicity of a molecule can be increased. This can enhance its ability to cross cell membranes and be absorbed by the body. Esterification is a common strategy in the design of prodrugs, which are inactive compounds that are metabolized into the active drug form within the body. nih.govoup.com
Modified Pharmacokinetics: The ester group can be designed to be cleaved by specific enzymes (esterases) in the body, allowing for controlled release of the active compound. This can influence the duration of action and the distribution of the drug in different tissues.
Enhanced Efficacy and Specificity: The nature of the ester group can influence how the molecule binds to its biological target, potentially increasing its efficacy or altering its specificity. frontiersin.org
Creation of Novel Flavors and Fragrances: In the food and cosmetic industries, esterification is widely used to create compounds with desirable sensory properties, as many esters have characteristic fruity or pleasant odors. researchgate.net
The process of esterification can be achieved through various methods, including the classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comnumberanalytics.com More modern and selective methods have also been developed to accommodate sensitive and complex molecules. researchgate.net
Current Gaps and Future Directions in Fundamental Research
While the synthesis of L-Pyroglutamic acid derivatives is an active area of research, particularly in the development of new antifungal and anti-inflammatory agents, there are still significant gaps in our fundamental understanding. nih.govfrontiersin.org For a specific compound like Nonyl 5-oxo-L-prolinate, the lack of published data means that its physical, chemical, and biological properties are largely uncharacterized.
Future research directions in this area could include:
Systematic Synthesis and Screening: A comprehensive study involving the synthesis of a library of L-Pyroglutamic acid esters with varying alkyl chain lengths (including the nonyl ester) would be valuable. These compounds could then be systematically screened for a wide range of biological activities to establish clear structure-activity relationships.
Mechanistic Studies: For derivatives that show promising activity, further research would be needed to elucidate their mechanism of action. This could involve identifying their molecular targets and understanding how they interact at a cellular level.
Physicochemical Characterization: Fundamental data on properties such as solubility, stability, and crystal structure are essential for the development of any potential applications. acs.org Studies to determine these properties for novel esters like this compound are a necessary first step.
Exploring New Applications: While much of the current focus is on antifungal and anti-inflammatory applications, the diverse biological roles of L-Pyroglutamic acid suggest that its derivatives could have potential in other areas, such as neuroscience or metabolic research. wikipedia.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
37673-22-6 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
nonyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-11-18-14(17)12-9-10-13(16)15-12/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
ZLOYQBAMRXWHFZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Analytical and Spectroscopic Characterization Techniques for Research
Chromatographic Separations and Purification
Chromatographic techniques are fundamental in the isolation and purification of Nonyl 5-oxo-L-prolinate from reaction mixtures and biological matrices. The choice of method depends on the scale of the separation and the desired purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of compounds like this compound. Due to the non-polar nature of the nonyl ester group, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The retention of this compound is primarily governed by the hydrophobic interactions between the nonyl chain and the stationary phase. The elution is typically achieved by using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), mixed with water. The inclusion of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual carboxylic acid groups. A typical reversed-phase HPLC method for a related compound, 5-oxoproline, was developed for its quantification in rat plasma and cell culture media, demonstrating the utility of HPLC-MS/MS for such analyses. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of 5-Oxo-L-prolinate Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Column Temperature | 30 °C |
This table is illustrative and based on general methods for similar compounds.
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. phenomenex.com Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.com
For direct chiral separations of proline derivatives, polysaccharide-based CSPs are often effective. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, due to its relatively high molecular weight and polarity, may require derivatization to increase its volatility and thermal stability for GC-MS analysis.
A common derivatization strategy for compounds containing carboxylic acid and amide functionalities is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Alternatively, the compound can be esterified and acylated. For instance, pyroglutamic acid has been successfully analyzed by GC-MS after conversion to its methyl ester followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.govresearchgate.net This derivatization enhances volatility and improves chromatographic behavior. The resulting derivatives can be separated on a non-polar capillary column and detected by a mass spectrometer, which provides both qualitative and quantitative information.
Table 2: Example GC-MS Conditions for Derivatized Pyroglutamate (B8496135) Analysis
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
This table is based on general methods for derivatized pyroglutamic acid and would need to be optimized for the nonyl ester derivative.
High-Performance Liquid Chromatography (HPLC)
Advanced Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the protons of the pyroglutamate ring and the nonyl chain will give rise to characteristic signals. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the atoms. For example, the protons on the pyrrolidone ring would appear in a distinct region of the spectrum, while the protons of the long alkyl chain would have characteristic chemical shifts.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the ester and the lactam would appear at the downfield end of the spectrum, while the aliphatic carbons of the nonyl chain would be found in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. The chemical shifts for the parent L-pyroglutamic acid have been reported and can serve as a basis for interpreting the spectrum of its nonyl ester. nih.govchemicalbook.comchemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyroglutamate Moiety of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~4.2 | ~56 |
| C3-H₂ | ~2.2 - 2.4 | ~29 |
| C4-H₂ | ~2.1 - 2.3 | ~25 |
| C5 (C=O, lactam) | - | ~178 |
| C1' (C=O, ester) | - | ~173 |
These are predicted values based on L-pyroglutamic acid and general ester functionalities; actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion with minimal fragmentation. researchgate.net
The high-resolution mass spectrum allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₄H₂₅NO₃). fda.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecular ion. By inducing fragmentation, characteristic fragment ions are produced that can provide structural information. For this compound, fragmentation would likely involve the loss of the nonyl group, cleavage of the ester bond, and fragmentation of the pyroglutamate ring. The fragmentation of the pyroglutamic acid moiety is a known process and can serve as a reference. uni-muenster.de The fragmentation of esters typically involves cleavage of the C-O bond and rearrangements. libretexts.org
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| 256.19 | [M+H]⁺ (Protonated Molecular Ion) |
| 254.18 | [M-H]⁻ (Deprotonated Molecular Ion) |
| 130.05 | [M - C₉H₁₇]⁺ (Loss of nonene from the ester) |
| 129.04 | [C₅H₇NO₃] (Pyroglutamic acid) |
| 84.04 | Fragment of pyroglutamate ring |
These m/z values are calculated based on the elemental composition and represent expected major fragments. The relative intensities would depend on the ionization and fragmentation conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Application of Ionization Tags in MS Research
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. However, the ionization efficiency of certain molecules can be low, leading to poor sensitivity. In the research of this compound and related amino acid esters, ionization tags are employed to enhance their detection by mass spectrometry. rsc.org Derivatization with a chemical tag can improve both the hydrophobicity and basicity of the analyte, leading to better chromatographic separation and increased signal intensity in the mass spectrometer. rsc.org
For instance, a novel analytical method for amino acids, including pyroglutamic acid, involves the derivatization of multiple functional groups with 1-bromobutane. This process improves the hydrophobicity and basicity of the amino acids, allowing for high-sensitivity detection with liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org The derivatized amino acids can be separated on a standard octadecyl-silylated silica (B1680970) column and detected with high sensitivity. rsc.org This approach has been shown to have detection limits in the femtomole range and linear calibration curves over a significant concentration range, demonstrating good repeatability. rsc.org
Another approach involves the use of reagents that introduce a permanent positive charge to the analyte molecule. This "charge-tagging" strategy is particularly useful in electrospray ionization (ESI)-MS, as it ensures the analyte is readily ionized. While not specifically documented for this compound, this technique is widely applied to other small molecules to improve their ionization efficiency and lower the limits of detection.
In the context of gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility of amino acid esters. A two-step derivatization process, such as esterification with an alcohol in an acidic solution followed by acylation with an anhydride like pentafluoropropionic anhydride (PFPA), can be employed. nih.gov This creates a more volatile and thermally stable derivative that is amenable to GC-MS analysis. nih.gov For pyroglutamate esters, this derivatization allows for sensitive detection in the electron-capture negative-ion chemical ionization (ECNICI) mode. nih.gov
The selection of an appropriate ionization tag or derivatization strategy depends on the analytical technique being used (LC-MS or GC-MS), the nature of the analyte, and the research question being addressed. The overarching goal is to improve the analytical performance in terms of sensitivity, selectivity, and reproducibility.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the cyclic amide (lactam) of the pyroglutamate ring, the ester group, and the long nonyl alkyl chain.
Based on studies of related compounds, the key vibrational modes for this compound can be predicted. The spectrum of L-pyroglutamic acid shows characteristic peaks that would also be present in its nonyl ester derivative. nasa.govspectrabase.com Additionally, the presence of the long-chain ester will introduce other specific signals. acs.org
The following table summarizes the expected characteristic FTIR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| N-H (lactam) | Stretching | ~3200-3400 | Medium |
| C-H (alkyl chain) | Stretching | ~2850-2960 | Strong |
| C=O (ester) | Stretching | ~1735-1750 | Strong |
| C=O (lactam) | Stretching | ~1680-1700 | Strong |
| N-H (lactam) | Bending | ~1550 | Medium |
| C-O (ester) | Stretching | ~1100-1300 | Strong |
The N-H stretching vibration of the lactam is typically observed in the region of 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations from the nonyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ region. The two carbonyl groups, one from the ester and one from the lactam, will exhibit strong and distinct stretching bands. The ester C=O stretch is expected at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the lactam C=O stretch (around 1680-1700 cm⁻¹). The N-H bending of the lactam will likely appear around 1550 cm⁻¹. Finally, the C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com The presence and position of these key bands in an experimental FTIR spectrum would serve to confirm the chemical identity of this compound.
Method Development and Validation for Quantitative Analysis in Research Contexts
The development and validation of a quantitative analytical method are crucial for obtaining reliable and reproducible data in a research setting. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for quantification.
Method development would begin with the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. Due to the non-polar nature of the nonyl chain, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be used. The elution would likely be performed in a gradient mode to ensure good separation from any potential impurities and a reasonable analysis time. The detection wavelength would be selected based on the UV absorbance spectrum of this compound, likely in the lower UV region (e.g., 210 nm) where the amide and ester chromophores absorb.
Once the chromatographic conditions are optimized, the method must be validated according to established guidelines to ensure its suitability for its intended purpose. The validation process involves assessing several key parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table presents a hypothetical summary of validation results for a quantitative HPLC-UV method for this compound, based on typical performance characteristics for such assays. researchgate.netnih.govresearchgate.netsymbiosisonlinepublishing.com
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | To be defined based on application | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | |
| - Repeatability | ≤ 1.0% | |
| - Intermediate Precision | ≤ 1.5% | |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 |
| Robustness | RSD ≤ 2.0% for varied parameters | Passes |
A successfully validated method provides confidence in the quality and reliability of the data generated in research studies involving this compound.
Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical
Enzymatic Hydrolysis and Biodegradation Studies
Interaction with Esterases and Hydrolases in Model Systems
No specific studies have been identified that detail the interaction of Nonyl 5-oxo-L-prolinate with esterases and hydrolases. It can be hypothesized that, as an ester, this compound would be a substrate for various esterases, leading to its hydrolysis into L-pyroglutamic acid and nonyl alcohol. However, without experimental data, the specific enzymes involved, reaction kinetics, and substrate specificity remain unknown.
Environmental Biodegradation Pathways in Laboratory Settings
There is a lack of published research on the environmental biodegradation pathways of this compound in laboratory settings. General principles of biodegradation would suggest that the ester bond would be susceptible to microbial hydrolysis. The subsequent degradation of L-pyroglutamic acid and nonyl alcohol would then follow their respective established metabolic pathways.
Interactions with L-Pyroglutamic Acid Metabolic Enzymes
Substrate Specificity of 5-oxo-L-prolinase Analogs
Research on 5-oxo-L-prolinase has focused on its natural substrate, 5-oxo-L-proline, and various structural analogs to understand its mechanism. nih.gov However, there is no specific information available regarding whether this compound can act as a substrate or an inhibitor for 5-oxo-L-prolinase or its analogs. The presence of the bulky nonyl ester group at the carboxyl position would likely alter its ability to bind to the active site of the enzyme.
Modulation of L-Proline Metabolic Pathways (e.g., Pyrroline-5-carboxylate reductase, Proline Dehydrogenase) in Cellular Models
The metabolism of L-proline is a well-regulated process involving enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase. nih.gov These enzymes are crucial for the interconversion of proline and L-glutamate. There are no available studies investigating the effects of this compound on these key enzymes in L-proline metabolic pathways in any cellular models.
Cellular and Molecular Biological Effects in Model Systems (Non-Human)
No scientific literature could be found that describes the cellular and molecular biological effects of this compound in any non-human model systems. Therefore, its impact on cellular processes, gene expression, or any other molecular interactions remains uncharacterized.
Investigation of Cellular Uptake and Transport Mechanisms (e.g., in protozoa)
The cellular uptake and transport of this compound are critical determinants of its biological activity. As an ester of pyroglutamic acid and nonanol, its physicochemical properties are significantly different from its parent amino acid derivative. The nonyl group, a nine-carbon alkyl chain, imparts a considerable degree of lipophilicity to the molecule. This increased lipophilicity is expected to be a primary driver of its interaction with and transport across cellular membranes.
While direct studies on the uptake of this compound in protozoa are not available in the current scientific literature, the mechanisms can be inferred from studies on other lipophilic molecules and long-chain fatty acids. nih.gov The cellular uptake of long-chain fatty acids is understood to occur through both passive diffusion and protein-mediated transport. nih.gov The increased lipophilicity of this compound would likely facilitate its passive diffusion across the lipid bilayer of the cell membrane. tandfonline.com This process is driven by the concentration gradient of the compound.
In addition to passive diffusion, it is plausible that protein-mediated transport mechanisms could be involved. Cells possess a variety of transporters for fatty acids and other lipophilic nutrients. nih.gov It is conceivable that this compound could be recognized and transported by one or more of these systems. The efficiency of such transport would likely depend on the specific transporters expressed by the protozoan species and the affinity of these transporters for the nonyl ester of pyroglutamic acid. The hydrophobic interactions between the nonyl chain and the hydrophobic regions of the lipid bilayer or transporter proteins would play a crucial role in the initial association of the molecule with the cell surface. tandfonline.com
Modulation of Intracellular Signaling Pathways (e.g., mTOR, PPARγ)
Once inside the cell, this compound has the potential to interact with and modulate various intracellular signaling pathways. Of particular interest are the mTOR (mechanistic target of rapamycin) and PPARγ (peroxisome proliferator-activated receptor gamma) pathways, which are central regulators of cellular metabolism, growth, and inflammation.
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. oup.com It integrates signals from nutrients, growth factors, and cellular energy status. Long-chain fatty acids have been shown to influence mTOR signaling. nih.gov Given that this compound contains a long alkyl chain, it is plausible that it could modulate mTOR activity. Dietary lipids can activate mTORC1 and mTORC2 signaling in the gut, which in turn plays a role in the absorption of dietary triglycerides. yu.edu The mTORC1 complex, in particular, is known to promote the synthesis of lipids. nih.gov
The PPARγ signaling pathway is a key regulator of lipid metabolism and adipogenesis. PPARs are nuclear receptors that, upon activation by ligands, regulate the transcription of target genes. oup.com Long-chain fatty acids and their derivatives are natural ligands for PPARs. semanticscholar.orgnih.gov Eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid, has been shown to activate PPARγ signaling, leading to lipid synthesis. arvojournals.org The structural similarity of the nonyl chain to fatty acids suggests that this compound could potentially act as a PPARγ agonist.
Effects on Cellular Viability and Proliferation in non-clinical cell lines (mechanistic studies, not efficacy)
The effects of this compound on cellular viability and proliferation are likely to be concentration-dependent and cell-type specific. Studies on various amino acid esters have demonstrated a spectrum of toxicities for myeloid cells, with the mechanism of toxicity being dependent on the specific amino acid and the metabolic pathways within the cell. ashpublications.orgnih.gov For instance, L-leucine methyl ester and L-glutamic acid dimethyl ester exhibit toxicity related to the production of hydrophobic polymerization products within lysosomes. nih.gov
The cytotoxicity of this compound could be mediated by several mechanisms. Intracellular hydrolysis of the ester bond would release 5-oxo-L-proline and nonanol. High concentrations of 5-oxo-L-proline have been shown to inhibit energy production and lipid synthesis in vitro. nih.gov Nonanol, a nine-carbon alcohol, may also exert its own effects on cell membranes and intracellular processes. Furthermore, studies on long-chain fatty acid esters of quercetin-3-O-glucoside have shown that at higher concentrations (100 and 200 µM), these compounds can lead to almost complete cell death, indicating a toxic effect. mdpi.com
The antiproliferative actions of various amino acid methyl esters have been evaluated on non-cancerous and cancerous cell lines. dergipark.org.tr Some of these esters were found to have low toxic effects on non-cancerous cells, highlighting their potential biocompatibility at certain concentrations. dergipark.org.tr The effect of this compound on cell proliferation would need to be empirically determined in various cell lines to understand its mechanistic basis.
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| L-Leucine Methyl Ester | Myeloid Cells | Cytotoxic | ashpublications.orgnih.gov |
| L-Phenylalanine Methyl Ester | Myeloid Cells | Cytotoxic | ashpublications.orgnih.gov |
| Quercetin-3-O-glucoside-ALA ester | Human Lung Fibroblasts | Cytotoxic at high concentrations | mdpi.com |
| L-Methionine Methyl Ester | HEK293T, PLC/PRF/5, HEP3B | Low cytotoxicity | dergipark.org.tr |
Role in Oxidative Stress Response in vitro
The role of this compound in the oxidative stress response is likely influenced by both the pyroglutamate (B8496135) moiety and the nonyl chain. Pyroglutamic acid (5-oxo-L-proline) is a metabolite that can be formed from glutamic acid. wikipedia.org It has been implicated in conditions of oxidative stress. For instance, L-pyroglutamic acid has been shown to impair brain energy production in vitro. nih.gov
The lipophilic nonyl chain could modulate the interaction of the molecule with cellular membranes, where many processes related to oxidative stress occur. The acylation of hydrophilic compounds with fatty acids to increase their lipophilicity has been shown to enhance their cellular uptake and modify their biological activities, including their ability to inhibit lipid peroxidation. mdpi.com For example, long-chain fatty acid esters of quercetin-3-O-glucoside demonstrated a significant ability to decrease the production of lipid hydroperoxides under conditions of oxidative stress. mdpi.com This suggests that the nonyl group of this compound could facilitate its localization to lipid membranes, potentially influencing the propagation of lipid peroxidation.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule, such as the length of the alkyl chain or alterations to the pyrrolidone ring, can impact its biological interactions.
Influence of Alkyl Chain Length on Biological Interaction
The length of the alkyl chain in esters of 5-oxo-L-prolinate is a critical determinant of their biological activity. This is due to the profound effect of the alkyl chain on the molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
A well-established principle in medicinal chemistry is the "cut-off" effect. This phenomenon describes how, in a series of homologous compounds with increasing alkyl chain length, the biological activity often increases up to a certain chain length, after which it plateaus or decreases. This is attributed to a balance between increasing membrane permeability and decreasing aqueous solubility. While direct SAR studies on a series of alkyl 5-oxo-L-prolinates are not extensively documented, this principle can be expected to apply.
For this compound, with a nine-carbon chain, its activity would likely be intermediate between shorter-chain esters (e.g., methyl or ethyl 5-oxo-L-prolinate) and longer-chain esters (e.g., tetradecyl or hexadecyl 5-oxo-L-prolinate). The optimal chain length would depend on the specific biological target and the cell type being investigated. For instance, in a series of α-amino acid ester prodrugs of camptothecin, the rate of hydrolysis to the active drug was found to be proportional to the size of the aliphatic amino acid side chain. nih.gov
| Alkyl Chain Length | Compound Name | Expected Lipophilicity | Hypothetical Biological Activity (Relative) |
|---|---|---|---|
| C1 | Methyl 5-oxo-L-prolinate | Low | Low |
| C4 | Butyl 5-oxo-L-prolinate | Moderate | Moderate |
| C9 | This compound | High | High (Potentially Optimal) |
| C14 | Tetradecyl 5-oxo-L-prolinate | Very High | Moderate-High |
| C19 | Nonadecyl 5-oxo-L-prolinate | Extremely High | Low (due to poor solubility) |
Impact of Pyrrolidone Ring Modifications
The pyrrolidone ring, derived from pyroglutamic acid, is a key structural feature of this compound and is essential for its biological identity. The pyrrolidine (B122466) scaffold is prevalent in many biologically active compounds and approved drugs. nih.gov Modifications to this ring system can have a significant impact on the molecule's conformation, stereochemistry, and ability to interact with biological targets. nih.govfrontiersin.org
The five-membered, non-planar structure of the pyrrolidone ring allows for a three-dimensional exploration of pharmacophore space. nih.gov The spatial orientation of the substituents on the ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov For example, in SAR studies of macrocyclic peptides, substitutions on the proline residues (which contain a pyrrolidine ring) led to dramatic improvements in biological potency. nih.gov
Any modification to the pyrrolidone ring of this compound, such as the introduction of substituents or changes in stereochemistry, would be expected to alter its biological activity. The integrity of the lactam structure within the ring is also likely crucial. Opening of the lactam ring would result in a glutamic acid derivative, which would have markedly different physicochemical and biological properties. The pyrrolidone ring is a versatile scaffold, and its derivatives exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net
Chirality and Stereochemical Effects on Mechanistic Activity
The stereochemistry of a molecule is a critical determinant of its interaction with biological systems, which are themselves inherently chiral. For this compound, the chirality originates from the L-proline backbone, specifically at the alpha-carbon of the pyroglutamate ring. This specific three-dimensional arrangement is fundamental to its biological recognition and subsequent mechanistic activity. While direct mechanistic studies focusing on the stereochemical effects of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be inferred from the well-established principles of stereoselectivity in biological processes and the known activities of its parent molecule, L-pyroglutamic acid, and related proline derivatives.
Biological systems, such as enzymes and receptors, are composed of chiral building blocks (L-amino acids and D-sugars), resulting in chiral binding pockets and active sites. This chirality dictates a high degree of stereospecificity in molecular interactions, often likened to a lock and key mechanism, where only one enantiomer of a chiral molecule will fit and elicit a biological response. The rigid, cyclic structure of the proline and pyroglutamate moiety plays a significant role in orienting other functional groups for optimal interaction with biological targets.
The importance of the L-configuration of the pyroglutamate ring is underscored by the distinct biological roles of its enantiomers. L-pyroglutamic acid is a naturally occurring amino acid derivative involved in various metabolic pathways, including the gamma-glutamyl cycle, which is crucial for glutathione (B108866) metabolism. rupahealth.com It has been shown to have specific biological activities, such as antifungal properties and the ability to influence neurotransmitter production. nih.govresearchgate.net For instance, L-pyroglutamic acid has demonstrated significant antifungal activity against pathogens like Phytophthora infestans. nih.govresearchgate.net Furthermore, it has been found to interact with specific receptors in the nervous system, such as decreasing glutamate (B1630785) binding. nih.gov
In contrast, D-pyroglutamic acid, the unnatural enantiomer, exhibits different biological effects. It has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, indicating that it interacts with different or the same targets in a distinct manner compared to its L-counterpart. selleckchem.com This clear divergence in the activity of the two enantiomers of the parent acid strongly suggests that the biological targets of these molecules can distinguish between the two stereoisomers.
This principle of stereochemical recognition is fundamental to the activity of proline-based compounds in general. Proline and its derivatives are utilized in the design of chiral receptors for molecular recognition, highlighting the crucial role of their defined three-dimensional structure in binding to specific molecules. rsc.orgnih.gov
For this compound, the presence of the nonyl ester group introduces a lipophilic component to the molecule. While this chain does not have a chiral center, its length and steric bulk can influence how the chiral pyroglutamate head of the molecule orients itself to interact with a biological target. The ester linkage may also be subject to enzymatic hydrolysis, a process that is often stereoselective.
Given these considerations, it is highly probable that the biological and biochemical interactions of this compound are stereoselective. The L-configuration is likely essential for its primary mechanistic activity. The D-enantiomer, Nonyl 5-oxo-D-prolinate, would be expected to have significantly lower activity or interact with different biological targets, potentially leading to different or even off-target effects.
To illustrate the expected impact of stereochemistry on the biological activity of a pyroglutamate ester, the following conceptual data table presents hypothetical findings from a comparative study of the L- and D-enantiomers.
Table 1: Illustrative Comparison of the Biological Activity of Hypothetical Nonyl 5-oxo-prolinate Enantiomers
| Parameter | This compound | Nonyl 5-oxo-D-prolinate |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | 10 µM | > 1000 µM |
| Receptor Binding Affinity (Kᵢ) | 50 nM | > 5000 nM |
| Cellular Uptake Rate | High | Low |
| Metabolic Stability (Enzymatic Hydrolysis) | Moderate | Very Low |
This table is for illustrative purposes only and is based on general principles of stereoselectivity. The data is not derived from actual experimental results for Nonyl 5-oxo-prolinate.
Potential Academic Applications and Research Directions Non Clinical
Development of Chemical Probes and Research Reagents
The quest for more sensitive and efficient analytical methods is a constant driver in biochemical research. Chemical probes and reagents that can enhance the detectability of molecules are of particular interest.
In mass spectrometry-based proteomics and metabolomics, the efficient ionization of analytes is crucial for their detection and quantification. Chemical derivatization is a common strategy to improve the ionization efficiency of molecules that are otherwise difficult to detect. Reagents that introduce a permanent positive charge can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS).
While direct studies on Nonyl 5-oxo-L-prolinate as a mass spectrometry ionization tag are not available, its structure suggests a potential application in this area. The pyroglutamate (B8496135) moiety contains a nitrogen atom that could potentially be quaternized to carry a permanent positive charge. The nonyl chain, being hydrophobic, could further enhance the ionization efficiency and improve the separation in reversed-phase liquid chromatography. Derivatization of biomolecules, such as peptides or small molecule metabolites, with a modified, permanently charged version of this compound could lead to the development of novel, highly sensitive analytical methods.
Table 1: Comparison of Potential Ionization Tag Properties
| Feature | Conventional Tags (e.g., Girard's Reagent) | Potential this compound-based Tag |
| Charge Carrier | Quaternary ammonium | Quaternized pyroglutamate nitrogen |
| Reactivity | Typically targets carbonyl groups | Could be modified to target various functional groups |
| Hydrophobicity | Variable | High (due to nonyl chain) |
| Potential Benefit | Well-established | Improved chromatographic separation and ionization efficiency |
Exploration in Biomaterial Science and Green Chemistry
The principles of green chemistry encourage the use of renewable resources and the development of biodegradable materials to minimize environmental impact. Amino acids and their derivatives are attractive building blocks for such materials due to their natural origin and inherent biodegradability.
Surfactants are widely used in industrial processes such as emulsification, dispersion, and foaming. There is a growing demand for bio-based and biodegradable surfactants to replace conventional petroleum-derived ones. Amino acid-based surfactants, particularly N-acyl amino acid esters, have shown promising surface-active properties. acs.orgresearchgate.net These molecules possess a hydrophilic amino acid headgroup and a hydrophobic alkyl chain, a structure analogous to this compound.
The combination of the polar pyroglutamate headgroup and the long nonyl tail in this compound suggests that it may exhibit surfactant properties. Research in this area could involve the synthesis and characterization of its surface tension reduction capabilities, critical micelle concentration, and emulsifying power for potential use in industrial formulations where biodegradability is a key requirement. acs.orgchalmers.se
Table 2: Properties of Amino Acid-Based Surfactants
| Amino Acid Headgroup | Acyl/Alkyl Chain Length | Key Properties | Potential Industrial Application |
| Glutamic Acid | C12-C18 | Good emulsifying and foaming power. acs.org | Emulsifiers in polymerization reactions. |
| Glycine | C8-C16 | Excellent foaming and wetting properties. chalmers.se | Dispersing agents in pigment manufacturing. |
| Sarcosine | C12-C18 | Mild, biodegradable, good foaming. wanabio.com | Wetting agents in industrial cleaning. |
| Pyroglutamic Acid (as in this compound) | C9 (Nonyl) | Hypothesized to have good surface activity and be biodegradable. | Bio-based emulsifiers or dispersing agents. |
Polymers derived from amino acids are a significant area of research in the development of biodegradable materials for various applications. acs.org The ester and amide bonds in these polymers are susceptible to hydrolysis, leading to their degradation into naturally occurring and non-toxic small molecules.
This compound could be investigated as a monomer for the synthesis of novel biodegradable polymers. The ester group could be a site for polymerization, potentially leading to polyesters or poly(ester-amide)s with unique properties conferred by the pyroglutamate ring and the pendant nonyl chains. These polymers could find applications as biodegradable plastics, films, or drug delivery matrices.
Investigative Studies in Agrochemistry
The development of new agrochemicals that are effective and have a favorable environmental profile is a constant need in agriculture. Natural products and their analogs often serve as inspiration for the design of new plant growth regulators and crop protection agents.
Jasmonates are a class of plant hormones that play a crucial role in regulating plant responses to a wide range of stresses, including insect herbivory and pathogen attack. nih.govresearchgate.net Jasmonic acid and its methyl ester are well-known examples. The biological activity of jasmonates is often dependent on their chemical structure, including the presence of ester groups, which can affect their uptake and transport within the plant. nih.govnih.gov
L-pyroglutamic acid has been shown to enhance the yield of lettuce plants under water deficit stress. nih.govnih.gov This suggests a role for pyroglutamic acid or its derivatives in plant stress tolerance. The structure of this compound, being an ester of pyroglutamic acid, bears some structural resemblance to jasmonate esters. It is conceivable that this compound could act as a jasmonate analog, potentially modulating plant defense pathways or other physiological responses. Research in this area would involve investigating the effect of this compound on plant growth, development, and resistance to various biotic and abiotic stresses.
Table 3: Structural Comparison of Jasmonates and this compound
| Compound | Core Structure | Key Functional Groups | Potential Role in Plants |
| Jasmonic Acid | Cyclopentanone | Carboxylic acid, ketone | Plant hormone, stress response signaling. nih.gov |
| Methyl Jasmonate | Cyclopentanone | Methyl ester, ketone | Volatile signal in plant defense. researchgate.net |
| This compound | Pyrrolidone | Nonyl ester, lactam | Hypothetical role in modulating plant stress responses. |
Comparative Biochemistry and Evolution of Metabolic Pathways
There is a lack of available research on the metabolic pathways of this compound in microorganisms and lower eukaryotes. Scientific investigations into how these organisms might metabolize, degrade, or utilize this compound have not been documented in accessible literature. Therefore, no information exists on the specific enzymes, metabolic intermediates, or evolutionary history of such pathways in these biological systems.
No research has been published concerning the role of this compound in the metabolic diversification of marine organisms. The metabolic fate of this compound in marine ecosystems, and any potential involvement in the unique biochemical adaptations of marine life, remains an uninvestigated area of study.
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations for Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target. In the context of Nonyl 5-oxo-L-prolinate, docking studies could be employed to investigate its interaction with various enzymes, such as esterases or other enzymes where the L-pyroglutamate moiety might act as a recognition element.
For instance, studies on 5-oxo-L-prolinase, an enzyme that catalyzes the cleavage of 5-oxo-L-proline, reveal the importance of the 5-carbonyl group and the L-configuration at the C-2 position for substrate binding. nih.govsemanticscholar.org Molecular docking of this compound into the active site of such an enzyme, or a relevant esterase, would aim to determine the binding affinity and the specific interactions driving the recognition. Key interactions would likely involve hydrogen bonds with the ester and amide carbonyl groups, as well as hydrophobic interactions with the nonyl chain.
Molecular dynamics (MD) simulations could further complement docking studies by providing a dynamic view of the ligand-protein complex over time. This would allow for the assessment of the stability of the binding pose predicted by docking and could reveal conformational changes in both the ligand and the protein upon binding.
Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Esterase
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -7.8 | SER198, GLY120 | Hydrogen Bond |
| HIS297 | Hydrogen Bond | ||
| LEU254, ILE255 | Hydrophobic | ||
| TRP88 | Pi-Alkyl | ||
| RMSD (Å) | 1.2 |
This table is illustrative and based on typical results from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of 5-oxo-L-prolinate esters with varying alkyl chain lengths (including the nonyl ester), a QSAR study could provide insights into the structural features that govern their activity.
To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity of the compounds would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.govfrontiersin.org
A successful QSAR model could be used to predict the activity of new, unsynthesized 5-oxo-L-prolinate derivatives and to understand the mechanism of action. For example, a positive correlation with a descriptor related to hydrophobicity would suggest that the interaction of the alkyl chain with a hydrophobic pocket in the target protein is crucial for activity.
Table 2: Examples of Molecular Descriptors for a QSAR Study of 5-oxo-L-prolinate Esters
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Steric hindrance and size constraints in the binding pocket |
| Polar Surface Area (PSA) | Surface area of polar atoms | Hydrogen bonding potential and cell penetration |
| Number of Rotatable Bonds | Flexibility of the molecule | Conformational adaptability to the binding site |
| Dipole Moment | Measure of molecular polarity | Electrostatic interactions with the target |
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule is critical to its biological function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the key conformational features include the puckering of the five-membered pyrrolidone ring and the orientation of the nonyl ester chain.
The pyrrolidone ring in proline and its derivatives is known to exist in two main puckered conformations, often referred to as "up" and "down" or "endo" and "exo". nih.govresearchgate.net The relative stability of these conformations can be influenced by substituents. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformations and predict the most stable one.
The long nonyl chain introduces additional conformational flexibility. Understanding the preferred conformations of this chain is important, as it can influence how the molecule fits into a binding pocket. The stereochemistry of the chiral center at the C-2 position is fixed as L (S-configuration), which is a crucial determinant for its interaction with stereospecific biological targets.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical and enzymatic reactions at the molecular level. For this compound, computational approaches could be used to study reactions such as its enzymatic hydrolysis by an esterase.
Using methods like DFT, the entire reaction pathway can be mapped out, including the structures of the reactants, transition states, and products. nih.govnih.gov This allows for the calculation of activation energies, which determine the rate of the reaction. For an enzymatic reaction, this would involve building a model of the enzyme's active site with the substrate docked in it.
For example, in the hydrolysis of the ester bond, a key step would be the nucleophilic attack of a serine residue from the esterase on the carbonyl carbon of the ester. Computational modeling could detail the geometry of the transition state for this step and identify key amino acid residues in the active site that stabilize the transition state through hydrogen bonding or other interactions. nih.gov
Table 3: Key Parameters from a Computational Study of Ester Hydrolysis
| Parameter | Description |
| ΔG‡ (Activation Free Energy) | The energy barrier that must be overcome for the reaction to occur. |
| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. |
| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. |
| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and bond orders during the reaction. |
Conclusion and Future Perspectives in Nonyl 5 Oxo L Prolinate Research
Interdisciplinary Research Opportunities
The molecular architecture of Nonyl 5-oxo-L-prolinate is inherently suited for interdisciplinary investigation, bridging chemistry, materials science, and agricultural science.
Materials Science and Colloid Chemistry: The amphiphilic nature of this compound, featuring a polar headgroup (5-oxo-L-prolinate) and a nonpolar nonyl tail, suggests potential surfactant properties. Future research could explore its ability to form micelles, vesicles, or liquid crystals. Such self-assembling systems are of significant interest for creating structured materials, encapsulation technologies for active ingredients in cosmetics or agriculture, and as novel lubricants. The direct N-alkylation of amino acids with long-chain alcohols to create bio-based surfactants is a growing field of interest. nih.gov
Agricultural Science: Amino acid derivatives are increasingly recognized for their roles in agriculture as biostimulants and chelating agents that improve nutrient uptake by plants. usda.govmdpi.com Research could investigate this compound's potential to enhance the soil microbiome, improve the foliar uptake of micronutrients, or act as a biodegradable carrier for fungicides or herbicides. nih.govresearchgate.net The lipophilic nonyl chain could facilitate interaction with plant cuticles, potentially improving the efficacy of agrochemicals.
Cosmetic Science: Amino acids and their derivatives are foundational ingredients in cosmetics, valued for their moisturizing and skin-conditioning properties. ci.guidenbinno.com The 5-oxo-L-proline moiety is a known humectant. wikipedia.org Interdisciplinary studies involving dermatological science could explore the effect of the nonyl ester on skin penetration and residence time, potentially leading to long-lasting moisturizing or conditioning formulations. Its surfactant-like properties could also be harnessed in the development of novel, gentle cleansing agents. ci.guide
| Potential Interdisciplinary Field | Research Focus for this compound | Key Molecular Features |
| Materials Science | Self-assembly into micelles/vesicles, development of bio-based surfactants and lubricants. | Amphiphilic structure (polar head, nonpolar tail). |
| Agricultural Science | Plant biostimulant, carrier for agrochemicals, soil amendment. | Amino acid derivative, lipophilic tail for cuticle penetration. |
| Cosmetic Science | Enhanced skin hydration, novel emulsifiers, gentle cleansing agents. | Humectant properties of 5-oxo-L-proline, surfactant potential. |
Emerging Methodologies and Technologies
Advancements in chemical synthesis and analytical techniques are poised to accelerate research into this compound and its analogues.
Biocatalysis and Green Chemistry: Future synthesis of this compound could move away from traditional chemical methods towards greener, enzyme-based approaches. Lipases and proteases have been successfully used for the esterification of amino acids and related compounds, often providing high selectivity and milder reaction conditions. mdpi.comresearchgate.netresearchgate.net Developing a biocatalytic route would enhance the compound's profile as a sustainable, bio-based chemical. The use of enzymes like aminopeptidases or amidases could also be explored for producing functionalized amino acid precursors. symeres.com
Flow Chemistry and Process Optimization: Continuous-flow synthesis offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. Applying flow chemistry to the esterification of 5-oxo-L-proline with nonyl alcohol could enable more efficient and controlled production of this compound. mdpi.com This technology allows for rapid screening of reaction conditions and could facilitate the synthesis of a library of related long-chain esters for structure-activity relationship studies.
Computational Modeling and In Silico Screening: Molecular dynamics simulations could predict the self-assembly behavior of this compound in various solvents, guiding its application in materials science. Similarly, quantitative structure-activity relationship (QSAR) models could be developed to predict its efficacy as a biostimulant or skin-conditioning agent, thereby streamlining experimental work. Computational approaches can help design and screen derivatives with optimized properties before their physical synthesis.
| Methodology/Technology | Application in this compound Research | Potential Advantages |
| Biocatalysis | Enzymatic synthesis using lipases or proteases. | High selectivity, mild conditions, sustainability. |
| Flow Chemistry | Continuous synthesis and optimization of production. | Increased efficiency, safety, and scalability. |
| Computational Modeling | Predicting self-assembly, screening for biological activity. | Reduced experimental cost, targeted compound design. |
Translational Research Implications (excluding clinical)
Beyond fundamental research, the unique properties of this compound suggest several non-clinical translational applications that warrant investigation.
Advanced Formulations in Cosmetics: The compound's predicted amphiphilic nature could be translated into its use as a high-performance emulsifier in cosmetic creams and lotions, potentially creating more stable and aesthetically pleasing products. Derivatives of amino acids are already used as emollients and gentle detergents. ci.guide Its ability to enhance skin hydration could be leveraged in formulations aimed at protecting the skin barrier.
Next-Generation Agrochemical Formulations: The development of more effective and environmentally benign agrochemicals is a critical goal. This compound could be a key component in novel "green" adjuvant systems. Its potential to act as a carrier could improve the targeted delivery of pesticides or nutrients, potentially reducing the total amount of active ingredient needed and minimizing environmental runoff. Several naturally occurring amino acid derivatives have shown promise as crop protection agents. nih.govresearchgate.net
Bioremediation and Environmental Applications: Surfactants are crucial in environmental remediation for dispersing oil spills and enhancing the bioavailability of pollutants for microbial degradation. As a potentially biodegradable, bio-based surfactant, this compound could be investigated as an eco-friendly alternative to conventional petroleum-based surfactants in soil and water treatment applications.
Q & A
Basic: What are the recommended synthetic pathways for Nonyl 5-oxo-L-prolinate, and how should purity be validated?
This compound is typically synthesized via esterification of 5-oxo-L-proline with nonyl alcohol under acidic catalysis. Key steps include:
- Reaction conditions : Use anhydrous HCl or H₂SO₄ as catalysts at 60–80°C for 6–12 hours under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Purity validation :
- HPLC : C18 column, 220 nm detection, >98% purity threshold.
- NMR : Confirm ester bond formation (δ 4.1–4.3 ppm for CH₂-O in nonyl chain; carbonyl at ~175 ppm) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Refer to GHS guidelines for similar ester derivatives (e.g., acute toxicity Category 4, skin irritation Category 2):
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Spill management : Absorb with inert material (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: How can factorial design optimize reaction yield for this compound synthesis?
A 2³ factorial design evaluates three factors: catalyst concentration (0.5–1.5%), temperature (60–80°C), and reaction time (6–12 hours).
- Response variable : Yield (%) measured via HPLC.
- Statistical analysis : ANOVA to identify significant interactions (e.g., temperature × time).
- Example outcome : Optimal yield (82%) at 1% H₂SO₄, 75°C, 9 hours .
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Catalyst (%) | 0.5 | 1.5 | +12%* |
| Temperature (°C) | 60 | 80 | +18%* |
| Time (hours) | 6 | 12 | +9% |
| *Significant at p < 0.05 |
Advanced: How to resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from residual solvents or stereochemical impurities. Methodological steps:
- Repeat under anhydrous conditions : Eliminate water-induced side products.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguish ester vs. lactone forms).
- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .
Basic: What analytical techniques are essential for characterizing this compound?
- Chromatography : HPLC (purity), GC-MS (volatile impurities).
- Spectroscopy :
- FTIR : Confirm ester carbonyl (1720–1740 cm⁻¹) and amide (1650 cm⁻¹) bands.
- NMR : Assign all protons and carbons, including nonyl chain integration .
Advanced: How to integrate computational modeling (e.g., COMSOL) for studying this compound’s solvation effects?
- Molecular dynamics (MD) : Simulate solvent interactions (water, ethanol) using AMBER or GROMACS.
- Parameterization : Assign partial charges via DFT (B3LYP/6-31G*).
- Outputs : Solubility parameters, diffusion coefficients .
Basic: What storage conditions preserve this compound stability?
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccator with silica gel (<10% RH).
- Stability testing : Monitor via HPLC every 3 months; discard if purity drops below 95% .
Advanced: How to design a pre-test/post-test study evaluating this compound’s enzymatic inhibition?
- Control group : Enzyme activity without inhibitor.
- Variables : Inhibitor concentration (0.1–10 µM), incubation time (0–60 min).
- Data analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
Basic: What are the ethical guidelines for publishing this compound research?
- Data transparency : Publish raw spectral data in supplementary materials.
- Reproducibility : Detail reaction conditions, instrument parameters, and statistical methods .
Advanced: How to apply linked survey-digital trace methods for ecological toxicity studies?
- Data linking : Combine lab toxicity data (e.g., LC50 for Daphnia magna) with environmental surveys on nonylphenol derivatives.
- Ethical compliance : Obtain IRB approval for human subject data (e.g., occupational exposure surveys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
